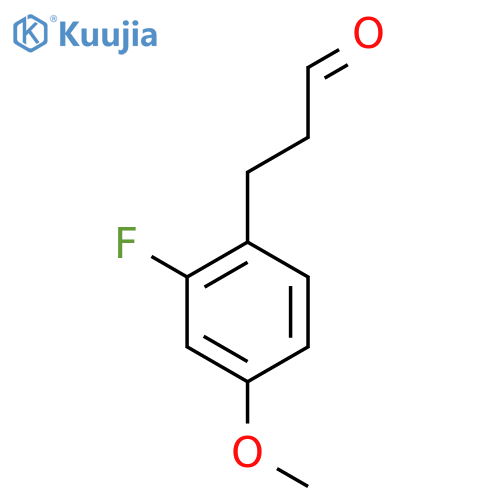Cas no 1261616-33-4 (3-(2-fluoro-4-methoxyphenyl)propanal)

1261616-33-4 structure
商品名:3-(2-fluoro-4-methoxyphenyl)propanal
3-(2-fluoro-4-methoxyphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde
- 3-(2-fluoro-4-methoxyphenyl)propanal
-
- インチ: 1S/C10H11FO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3
- InChIKey: WHHUAQOACMURAS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CCC=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26.3
3-(2-fluoro-4-methoxyphenyl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854769-0.5g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1854769-1.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 1g |
$986.0 | 2023-06-01 | ||
| Alichem | A015001158-1g |
3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde |
1261616-33-4 | 97% | 1g |
$1504.90 | 2023-09-03 | |
| Enamine | EN300-1854769-10.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1854769-0.1g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1854769-0.25g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Alichem | A015001158-500mg |
3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde |
1261616-33-4 | 97% | 500mg |
$831.30 | 2023-09-03 | |
| Enamine | EN300-1854769-5.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1854769-1g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1854769-5g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 5g |
$2235.0 | 2023-09-18 |
3-(2-fluoro-4-methoxyphenyl)propanal 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1261616-33-4 (3-(2-fluoro-4-methoxyphenyl)propanal) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
